![molecular formula C7H12N2O B1472238 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2090418-82-7](/img/structure/B1472238.png)
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol, commonly known as 3-ethylpyrazole, is a heterocyclic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 140-142 °C, and is soluble in water, methanol, ethanol, and acetonitrile. 3-ethylpyrazole has numerous applications in the fields of chemistry, biology, and pharmacology due to its unique properties.
Scientific Research Applications
Antimicrobial Activity
Pyrazole compounds, including “2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol”, have shown significant antimicrobial activity . For instance, some synthesized compounds demonstrated high growth inhibitory activity with MIC values of 4.8, 5.1, and 4.0 μg/ml respectively . These compounds could provide new insights for developing potential antimicrobial agents .
Antioxidant Activity
These compounds have also demonstrated remarkable antioxidant properties . The antioxidant properties were evaluated using the DPPH free radical-scavenging assay .
Anti-inflammatory and Chemotherapeutic Agents
Some pyrazole compounds have shown potential as anti-inflammatory and chemotherapeutic agents . For example, certain compounds caused cell cycle arrest at the G2/M phase and induced apoptotic cell death, showing potential for the treatment of hepatocellular carcinoma (HCC) .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their potent antileishmanial and antimalarial activities . This makes them a promising area of study for the development of new treatments for these diseases .
Drug Discovery and Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . Their structural diversity makes them highly desirable in the synthesis of relevant chemicals in these fields .
Material Science and Industrial Fields
Pyrazole-containing compounds are versatile synthetic intermediates in preparing relevant chemicals in material science and industrial fields . Their diverse and valuable synthetical, biological, and photophysical properties make them a popular choice in these areas .
properties
IUPAC Name |
2-(5-ethyl-1H-pyrazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-7-6(3-4-10)5-8-9-7/h5,10H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYZSUFVGHDSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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